4-chloro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide
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Overview
Description
It is used primarily for preplant burndown and preemergence applications in various agronomic crops . This compound is known for its effectiveness in controlling broadleaf weeds.
Preparation Methods
The synthesis of 4-chloro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide with appropriate reagents under controlled conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and fluoro positions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-chloro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide involves the inhibition of protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll synthesis in plants . By inhibiting PPO, the compound disrupts the production of chlorophyll, leading to the death of the targeted weeds .
Comparison with Similar Compounds
Similar compounds include:
- Flumioxazin
- Flubendiamide
- Flumetsulam
- Clethodim
- Carfentrazone-ethyl
Compared to these compounds, 4-chloro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide is unique due to its specific molecular structure and its high efficacy in controlling a broad spectrum of broadleaf weeds .
Properties
Molecular Formula |
C11H9ClF3N3O4S |
---|---|
Molecular Weight |
371.72 g/mol |
IUPAC Name |
4-chloro-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C11H9ClF3N3O4S/c1-18-8(19)10(11(13,14)15,16-9(18)20)17-23(21,22)7-4-2-6(12)3-5-7/h2-5,17H,1H3,(H,16,20) |
InChI Key |
PYWZFXXNUSYXTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(NC1=O)(C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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